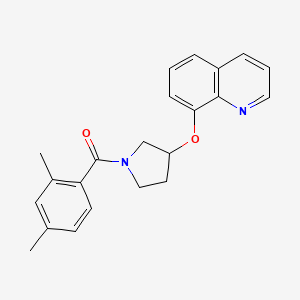
(2,4-Dimethylphenyl)(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(2,4-Dimethylphenyl)(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone” is a complex organic molecule that contains a quinoline moiety . Quinoline is a nitrogen-containing heterocycle and is found in many biologically active molecules .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The quinoline moiety is a bicyclic structure containing a benzene ring fused to a pyridine ring .Chemical Reactions Analysis
Quinoline and its derivatives are known to participate in a variety of chemical reactions. They are often used as building blocks in the synthesis of more complex molecules .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .Scientific Research Applications
Quinoline Derivatives in Synthesis and Biological Activity
Quinoline and its derivatives are recognized for their broad spectrum of biological activities and their utility in chemical synthesis. The synthesis and regiochemistry of quinoline derivatives through photocyclization of substituted benzylidenecyclopentanone O-alkyl and O-acetyloximes have provided a convenient route for producing various substituted annulated quinolines. Such compounds have potential applications in medicinal chemistry due to their diverse biological activities (Austin et al., 2007).
Pyrrolidine Derivatives and Their Chemical Properties
Pyrrolidine derivatives, particularly those involving pyrrolidinyl methanones, have been studied for their structural and chemical properties. For instance, the crystal structure and hydrogen bonding characteristics of certain pyrrolidine derivatives have been elucidated through X-ray crystallography, providing insights into their potential as ligands in the formation of complex molecules with metal ions (Michael et al., 1990).
Applications in Material Science
The structural features of pyrrolidinyl and quinoline derivatives have also found applications in material science, such as in the synthesis of polyimides with specific properties. For example, polyimides synthesized from diamines containing quinolinyl groups exhibit excellent solubility and thermal stability, making them suitable for high-performance materials (Ghaemy & Bazzar, 2011).
Potential Anticancer and Antimicrobial Applications
Compounds with quinoline and pyrrolidinyl motifs have been explored for their potential anticancer and antimicrobial activities. For instance, the synthesis and characterization of copper(II)-hydrazone complexes derived from quinoline and pyrrolidine derivatives have shown promising anticancer and anti-inflammatory properties (Tamasi et al., 2005).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2,4-dimethylphenyl)-(3-quinolin-8-yloxypyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O2/c1-15-8-9-19(16(2)13-15)22(25)24-12-10-18(14-24)26-20-7-3-5-17-6-4-11-23-21(17)20/h3-9,11,13,18H,10,12,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDKAPYJVDBZHAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)N2CCC(C2)OC3=CC=CC4=C3N=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-(2-methyl-1,3-thiazol-4-yl)methanone](/img/structure/B2575676.png)

![N-(4-chlorophenyl)-2-[5-(4-chlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2575678.png)
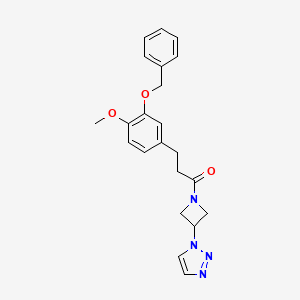
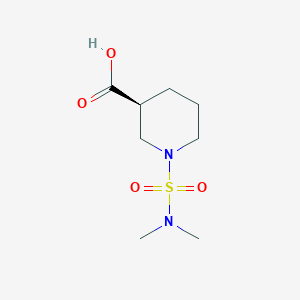

![N-(6-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)butyramide hydrochloride](/img/structure/B2575685.png)
![2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B2575687.png)
![2-{[1-(1,3-Thiazol-2-yl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine](/img/structure/B2575688.png)
![2-[1-[(4-Bromophenyl)methyl]indol-3-yl]sulfanyl-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2575692.png)
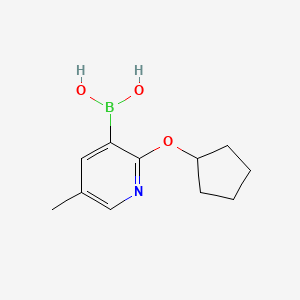
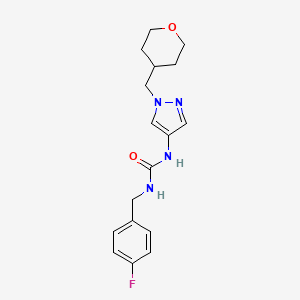
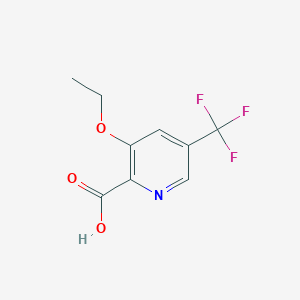
![3-cyano-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzamide](/img/structure/B2575697.png)